3-Acetoxy-4'-heptyloxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

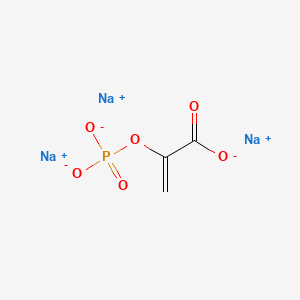

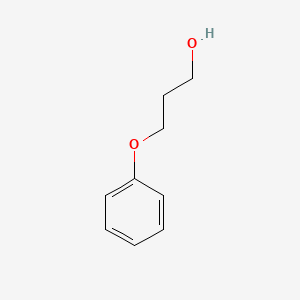

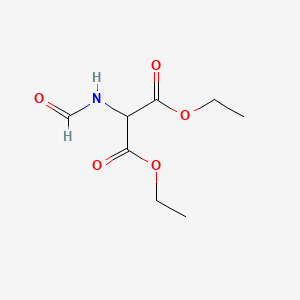

3-Acetoxy-4’-heptyloxybenzophenone is a chemical compound with the molecular formula C22H26O41. It has a molecular weight of 354.4 g/mol2.

Synthesis Analysis

While specific synthesis methods for 3-Acetoxy-4’-heptyloxybenzophenone are not readily available, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives3.

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-4’-heptyloxybenzophenone consists of 22 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms4.

Chemical Reactions Analysis

Specific chemical reactions involving 3-Acetoxy-4’-heptyloxybenzophenone are not readily available. However, similar compounds have shown antioxidant activity, free radical scavenging, and metal chelating activity3.Physical And Chemical Properties Analysis

3-Acetoxy-4’-heptyloxybenzophenone has a molecular weight of 354.4 g/mol2. More specific physical and chemical properties are not readily available.Wissenschaftliche Forschungsanwendungen

Metabolism and Endocrine-Disrupting Activity

Benzophenone-3, a compound related to 3-Acetoxy-4'-heptyloxybenzophenone, is widely used in sunscreens. Research indicates its metabolism in liver microsomes and its potential endocrine-disrupting activities. Metabolites like 2,4,5-trihydroxybenzophenone and 3-hydroxylated BP-3 exhibit varying estrogenic and anti-androgenic activities (Watanabe et al., 2015).

Synthetic Applications

2,5-Dihydro-1,3,4-oxadiazoles, including derivatives with acetoxy(alkoxy) groups, are used in the synthesis of various target molecules. They are particularly important for generating carbenes, which react with a variety of electrophilic groups, making them valuable in synthetic chemistry (Warkentin, 2009).

Photolytic and Hydrolytic Studies

Research has also explored the photolytic and hydrolytic reactions of related compounds, like 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, in understanding their behavior and potential applications in medicinal chemistry and drug design (Wang et al., 2009).

Environmental and Biodegradation Studies

Studies on the environmental presence and biodegradation of benzophenone derivatives, including their detection and behavior in water samples, have been conducted. These studies are crucial in understanding the environmental impact of such compounds (Negreira et al., 2009).

Safety And Hazards

Specific safety and hazard information for 3-Acetoxy-4’-heptyloxybenzophenone is not readily available. However, similar compounds may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed6.

Zukünftige Richtungen

Specific future directions for 3-Acetoxy-4’-heptyloxybenzophenone are not readily available. However, similar compounds have been used in drug discovery7.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

Eigenschaften

IUPAC Name |

[3-(4-heptoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-3-4-5-6-7-15-25-20-13-11-18(12-14-20)22(24)19-9-8-10-21(16-19)26-17(2)23/h8-14,16H,3-7,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUUVSRILHKZFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641658 |

Source

|

| Record name | 3-[4-(Heptyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4'-heptyloxybenzophenone | |

CAS RN |

890100-10-4 |

Source

|

| Record name | 3-[4-(Heptyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.